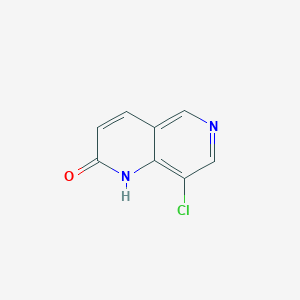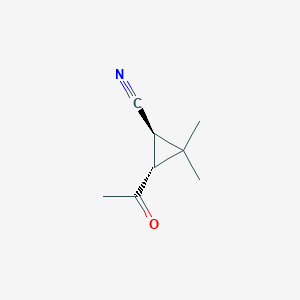
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile is an organic compound with a unique cyclopropane ring structure. This compound is characterized by its chirality, having two stereocenters at positions 1 and 3, both in the R configuration. The presence of an acetyl group and a nitrile group attached to the cyclopropane ring makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with acetyl cyanide under acidic conditions to form the desired cyclopropane ring. The reaction is usually carried out at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The acetyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, making it a valuable compound in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3R)-3-hydroxy-2,2-dimethylcyclopropane-1-carbonitrile
- (1R,3R)-3-methyl-2,2-dimethylcyclopropane-1-carbonitrile
- (1R,3R)-3-ethyl-2,2-dimethylcyclopropane-1-carbonitrile
Uniqueness
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile is unique due to the presence of both an acetyl and a nitrile group, which impart distinct chemical properties and reactivity. The combination of these functional groups with the cyclopropane ring structure makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-5(10)7-6(4-9)8(7,2)3/h6-7H,1-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
NTWGGFZYUKUYQS-RNFRBKRXSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1[C@H](C1(C)C)C#N |
Kanonische SMILES |
CC(=O)C1C(C1(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


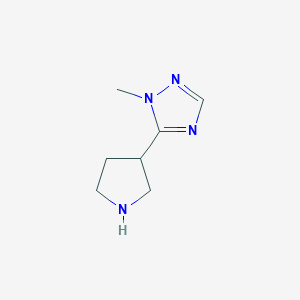
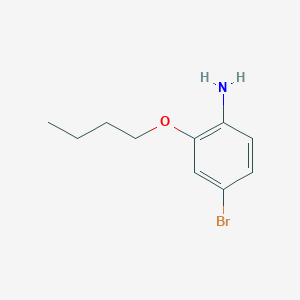
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
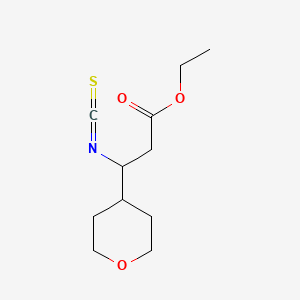


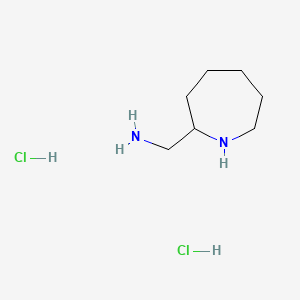
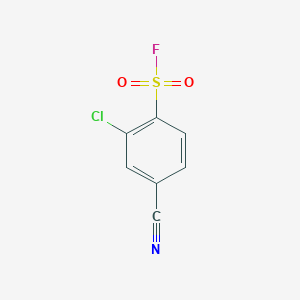
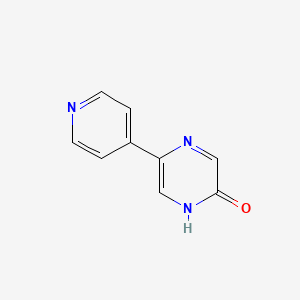
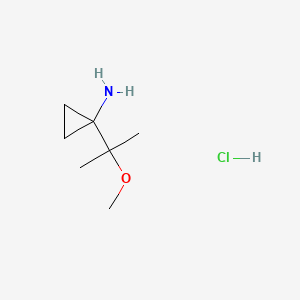
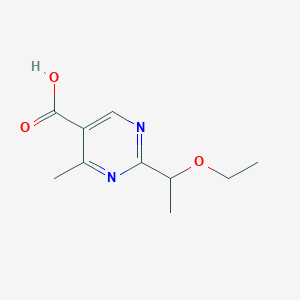
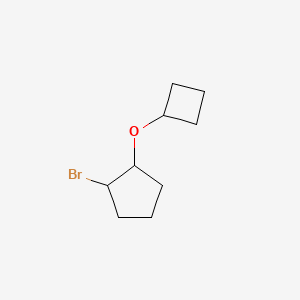
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
